molecular formula C11H14ClN B13064236 7-Chloro-3,3,6-trimethyl-2,3-dihydro-1H-indole

7-Chloro-3,3,6-trimethyl-2,3-dihydro-1H-indole

Cat. No.: B13064236
M. Wt: 195.69 g/mol
InChI Key: OVBXAYQWVRHVKV-UHFFFAOYSA-N
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Description

7-Chloro-3,3,6-trimethyl-2,3-dihydro-1H-indole is a heterocyclic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3,3,6-trimethyl-2,3-dihydro-1H-indole typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3,3,6-trimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using chlorine or bromine, nitration with nitric acid, and sulfonation with sulfuric acid.

Major Products

Scientific Research Applications

7-Chloro-3,3,6-trimethyl-2,3-dihydro-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-3,3,6-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activities.

    2,3-Dihydro-1H-indole: A simpler indole derivative used in various chemical syntheses.

    1,3,3-Trimethyl-6-nitrospiro[chromene-2,2’-indole]: Known for its photochromic properties

Uniqueness

7-Chloro-3,3,6-trimethyl-2,3-dihydro-1H-indole stands out due to its unique chlorine substitution and trimethyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

7-chloro-3,3,6-trimethyl-1,2-dihydroindole

InChI

InChI=1S/C11H14ClN/c1-7-4-5-8-10(9(7)12)13-6-11(8,2)3/h4-5,13H,6H2,1-3H3

InChI Key

OVBXAYQWVRHVKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(CN2)(C)C)Cl

Origin of Product

United States

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